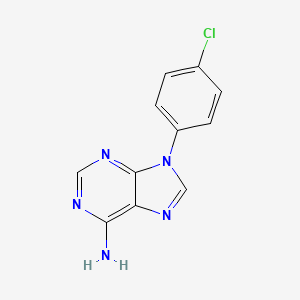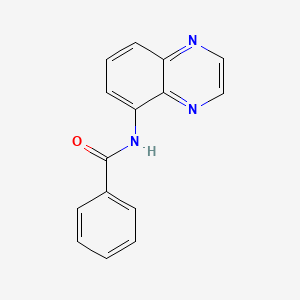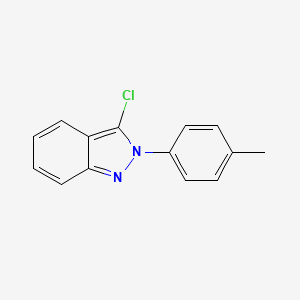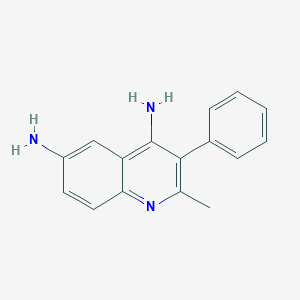
6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile: is an organic compound that features a unique structure combining an octahydroisoquinoline moiety with a nicotinonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as octahydroisoquinoline and nicotinonitrile.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors to handle the increased volume of starting materials.
Automated Systems: Automated systems are used to control reaction parameters such as temperature, pressure, and reaction time to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the nicotinonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
相似化合物的比较
Similar Compounds
6-(Octahydroisoquinolin-2(1H)-yl)pyridine: Similar structure but with a pyridine ring instead of a nicotinonitrile group.
6-(Octahydroisoquinolin-2(1H)-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a nicotinonitrile group.
Uniqueness
6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile is unique due to its combination of the octahydroisoquinoline and nicotinonitrile moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
827322-93-0 |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC 名称 |
6-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3/c16-9-12-5-6-15(17-10-12)18-8-7-13-3-1-2-4-14(13)11-18/h5-6,10,13-14H,1-4,7-8,11H2 |
InChI 键 |
SCQNZYCROKWAKH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CN(CCC2C1)C3=NC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)



![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)






